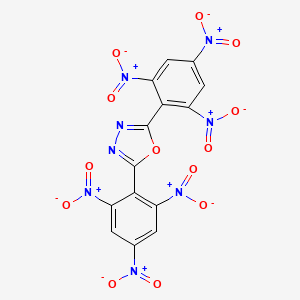

2,5-Dipicryl-1,3,4-oxadiazole

Description

Contextualization of 1,3,4-Oxadiazole (B1194373) Heterocycles in Energetic Materials Science

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become an important structural motif, or "explosophore," in the design of next-generation energetic materials. epa.govresearchgate.net Its prominence is largely due to the arrangement of its atoms, which confers a high degree of thermal stability. Unlike its isomers, such as 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole, the 1,3,4-oxadiazole structure lacks readily cleaved N-O bonds, contributing to its robustness at elevated temperatures. epa.govresearchgate.net This inherent stability provides an excellent compromise between energy content and safety. epa.gov

Researchers have successfully incorporated the 1,3,4-oxadiazole skeleton into a variety of high-performance materials, often by combining it with other energetic functional groups or rings like polynitrobenzene and pyrazole. epa.govresearchgate.net This strategy has led to the development of compounds with high decomposition temperatures, low sensitivity to mechanical stimuli, and impressive detonation properties, positioning them as candidates for heat-resistant or insensitive explosives. epa.govresearchgate.netchemicalbook.com The electron-deficient nature of the 1,3,4-oxadiazole ring, resulting from its two pyridine-like nitrogen atoms, also plays a role in its chemical properties and applications. nih.gov

Significance of Picryl Moieties in High-Energy and Functional Systems

The picryl group, or 2,4,6-trinitrophenyl moiety, is a powerful and widely utilized functional group in the field of high-energy materials. Its presence is a defining feature of many well-known thermally stable explosives, such as 2,2',4,4',6,6'-hexanitrostilbene (HNS) and 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX). researchgate.net The incorporation of picryl groups into a molecular structure significantly contributes to a high heat of formation, energy density, and exceptional thermal stability. icm.edu.pl

A common and effective strategy in designing heat-resistant explosives is to link two picryl functional groups with a stable aromatic heterocycle. researchgate.net This molecular architecture is exemplified by the recently developed explosive 5,5'-bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) (TKX-55), which demonstrates outstanding thermal stability and performance. researchgate.nettandfonline.com The picryl moiety is directly involved in the exothermic decomposition reactions that characterize energetic materials. icm.edu.pl Furthermore, picryl derivatives like picryl bromide serve as important reagents for transferring the picryl group in various nucleophilic substitution reactions to create these advanced materials. tandfonline.com

Historical Development and Key Research Trajectories of 2,5-Dipicryl-1,3,4-oxadiazole

This compound (DPO) was identified as a noteworthy energetic material in research published in 1988 by M. E. Sitzmann. researchgate.net In this early work, DPO was characterized as a shock-sensitive explosive that possessed remarkably high thermal stability, with a melting point of 335°C. nih.gov It was proposed as a potential thermally-stable substitute for PETN (pentaerythritol tetranitrate). researchgate.netnih.gov

Subsequent research has continued to explore the properties and potential applications of DPO. A study in 2011 investigated the performance of DPO as a new heat-resistant, insensitive booster explosive. researchgate.net Further academic inquiry has focused on its decomposition kinetics. A detailed study using isothermal differential scanning calorimetry between 302°C and 325°C characterized the solid-state thermal decomposition of DPO, providing crucial data on its stability and reaction mechanisms near its ignition temperature. These investigations have established DPO as an important compound in the family of heat-resistant explosives, alongside other picryl-substituted heterocycles like HNS. icm.edu.pl

Scope and Objectives of Contemporary Academic Inquiry into this compound

Contemporary research into DPO and related compounds is driven by the persistent demand for new energetic materials that offer improved safety and superior performance for both military and civilian applications. epa.govresearchgate.net A primary objective is the development of heat-resistant explosives suitable for extreme environments, such as deep oil-well and gas drilling operations or space exploration. tandfonline.com

The academic inquiry is exemplified by the extensive research on TKX-55, a close structural relative of DPO. epa.govtandfonline.com The goals of this research include:

Facile Synthesis: Developing convenient, efficient, and scalable synthetic routes from readily available starting materials like 2,4,6-trinitrotoluene (B92697) (TNT). epa.govtandfonline.com

Structure-Property Relationships: Investigating how molecular structure, such as the number and position of nitro groups, influences physicochemical properties like thermal stability and sensitivity. researchgate.net

Performance Characterization: Thoroughly characterizing detonation properties, including velocity and pressure, through both computational modeling and experimental testing. tandfonline.com

Enhanced Safety: Seeking to create materials with low sensitivity to impact, friction, and electrostatic discharge to ensure safer handling and application. researchgate.net

The overarching aim is to discover and optimize next-generation energetic materials like DPO and TKX-55 that exhibit a superior balance of high thermal stability, powerful energetic output, and low mechanical sensitivity. researchgate.netchemicalbook.com

Research Data Tables

Table 1: Physicochemical Properties of this compound (DPO)

This table summarizes key physical and chemical data for DPO based on published research findings.

| Property | Value | Source(s) |

| Common Name | DPO | |

| Systematic Name | 2,5-bis(2,4,6-trinitrophenyl)-1,3,4-oxadiazole | icm.edu.pl |

| Melting Point | 335°C | nih.gov |

| Decomposition Temp. Range | 302°C - 325°C (Isothermal DSC Study) | |

| Decomposition Activation Energy | 184 - 218 kJ mol⁻¹ |

Table 2: Comparative Energetic Properties of DPO and Related Explosives

This table provides a comparison of the energetic properties of DPO and the related compound TKX-55 against benchmark heat-resistant and secondary explosives.

| Compound | Density (g/cm³) | Decomposition Temp. (Tdec) | Detonation Velocity (Dv) (m/s) | Detonation Pressure (P) (GPa) | Source(s) |

| DPO | 1.71 | 335°C | 7850 | 27.8 | researchgate.net |

| TKX-55 | 1.84 | 335°C | 8030 | 27.3 | tandfonline.com |

| HNS | 1.74 | 318°C | 7612 | 24.3 | researchgate.net |

| RDX | 1.82 | 210°C | 8750 | 34.0 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H4N8O13 |

|---|---|

Molecular Weight |

492.23 g/mol |

IUPAC Name |

2,5-bis(2,4,6-trinitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H4N8O13/c23-17(24)5-1-7(19(27)28)11(8(2-5)20(29)30)13-15-16-14(35-13)12-9(21(31)32)3-6(18(25)26)4-10(12)22(33)34/h1-4H |

InChI Key |

WHHNFHDJLGLCHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2,5-dipicryl-1,3,4-oxadiazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dipicryl 1,3,4 Oxadiazole and Its Precursors

Strategic Approaches to the Formation of the 1,3,4-Oxadiazole (B1194373) Heterocycle

The 1,3,4-oxadiazole ring is a common structural motif in a variety of chemical compounds. Its synthesis has been extensively studied, leading to several reliable methods for its formation. These can be broadly categorized into cyclodehydration, oxidative cyclization, and ring closure reactions involving nitrile derivatives.

Cyclodehydration Mechanisms of Diacylhydrazines

One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. This intramolecular condensation reaction requires the removal of a water molecule to facilitate ring closure. The choice of dehydrating agent is crucial and can significantly influence the reaction conditions and yield.

The general mechanism commences with the activation of one of the carbonyl oxygens of the diacylhydrazine by the dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom of the adjacent amide group. The resulting tetrahedral intermediate then eliminates a molecule of water, often with the assistance of the dehydrating agent or a base, to form the stable 1,3,4-oxadiazole ring. openmedicinalchemistryjournal.comotterbein.edu

A variety of dehydrating agents have been successfully employed for this transformation, each with its own advantages. nih.gov Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.govmdpi.com Milder and more specialized reagents such as XtalFluor-E and the Burgess reagent have also been developed to effect this transformation under less harsh conditions. mdpi.com

Interactive Table: Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Notes |

| Phosphorus Oxychloride (POCl₃) | Refluxing neat or in an inert solvent | A common and effective, though often harsh, reagent. mdpi.com |

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | Another classical and potent dehydrating agent. mdpi.com |

| Polyphosphoric Acid (PPA) | High temperatures (often > 100 °C) | Acts as both a solvent and a dehydrating agent. mdpi.com |

| Triflic Anhydride | In the presence of a base (e.g., pyridine) | A very powerful dehydrating agent, allowing for milder reaction temperatures. mdpi.com |

| XtalFluor-E | Room temperature or mild heating in solvents like DCM or MeCN | A modern, efficient, and safer alternative to more traditional reagents. openmedicinalchemistryjournal.com |

| Burgess Reagent | Mild conditions, often at room temperature | Known for its mildness and high yields. mdpi.com |

Oxidative Cyclization Pathways of Acylhydrazones

An alternative and widely used strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. Acylhydrazones are readily prepared by the condensation of an aldehyde with an acid hydrazide. The subsequent cyclization is an oxidative process that forms the C-O bond of the oxadiazole ring.

The mechanism of this reaction generally involves the oxidation of the acylhydrazone to form a reactive intermediate, which then undergoes intramolecular cyclization. For instance, using iodine as the oxidant, the reaction is believed to proceed through an N-iodo intermediate, which facilitates the nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by the elimination of hydrogen iodide to yield the 1,3,4-oxadiazole. organic-chemistry.org

A broad range of oxidizing agents have been utilized for this transformation, including halogens (e.g., bromine, iodine), hypervalent iodine reagents (e.g., Dess-Martin periodinane), and metal-based oxidants. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov More recently, electrochemical and photochemical methods have emerged as greener alternatives, often proceeding under mild conditions without the need for stoichiometric chemical oxidants. nih.gov For example, a catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones can occur via a single electron transfer to molecular oxygen. nih.gov

Interactive Table: Oxidizing Agents for 1,3,4-Oxadiazole Synthesis from Acylhydrazones

| Oxidizing Agent/Method | Typical Reaction Conditions | Notes |

| Iodine (I₂) | Often in the presence of a base like K₂CO₃ | A practical and transition-metal-free approach. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Room temperature in solvents like dichloromethane | A mild and efficient hypervalent iodine reagent. openmedicinalchemistryjournal.com |

| N-Chlorosuccinimide (NCS) / DBU | Mild conditions | An effective oxidative system that avoids harsh reagents. openmedicinalchemistryjournal.com |

| Photochemical (UV irradiation) | In a suitable solvent (e.g., DMSO), often without a photocatalyst | A green chemistry approach that utilizes light energy. nih.gov |

| Electrochemical | Mediated or direct electrolysis | Avoids the use of stoichiometric oxidants. |

| Fe(III)/TEMPO | In the presence of oxygen | A catalytic system that uses molecular oxygen as the terminal oxidant. organic-chemistry.org |

Ring Closure Reactions Involving Nitrile and Hydrazine Derivatives

The 1,3,4-oxadiazole ring can also be constructed from precursors that are not diacylhydrazines or acylhydrazones. One such approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclodesulfurization in the presence of a coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

The proposed mechanism for this reaction involves the activation of the thiosemicarbazide by the coupling reagent, followed by an intramolecular cyclization with the elimination of a sulfur-containing byproduct. This method offers a convenient route to 2-amino-substituted 1,3,4-oxadiazoles. luxembourg-bio.com

Synthesis of Picryl-Substituted Building Blocks

The synthesis of 2,5-Dipicryl-1,3,4-oxadiazole necessitates the preparation of building blocks containing the 2,4,6-trinitrophenyl (picryl) moiety. This is typically achieved through the nitration of aromatic precursors to generate picric acid, which can then be converted into a more reactive species for subsequent coupling reactions.

Nitration Strategies for Aromatic Precursors

The introduction of three nitro groups onto an aromatic ring to form a picryl group is a challenging transformation that requires carefully controlled conditions to avoid side reactions and ensure safety. The most common precursor for the picryl group is 2,4,6-trinitrophenol, also known as picric acid.

The synthesis of picric acid is generally accomplished through the electrophilic nitration of phenol (B47542). However, the direct nitration of phenol with concentrated nitric acid is a highly exothermic and vigorous reaction that can lead to oxidation and the formation of undesirable byproducts. pharmacyinfoline.comstackexchange.com To circumvent this, a two-step process is often employed. First, phenol is sulfonated with concentrated sulfuric acid to produce phenol-2,4-disulfonic acid. The sulfonic acid groups are deactivating, which moderates the subsequent nitration reaction. stackexchange.com The phenol-2,4-disulfonic acid is then treated with a mixture of concentrated nitric acid and sulfuric acid. The nitro groups are introduced onto the ring, and the sulfonic acid groups are displaced in an ipso-substitution reaction, ultimately yielding picric acid. stackexchange.compw.edu.pl

Interactive Table: Nitration Strategies for the Synthesis of Picric Acid

| Reagents | Key Steps | Purpose of Key Steps |

| Concentrated H₂SO₄, then concentrated HNO₃/H₂SO₄ | 1. Sulfonation of phenol to phenol-2,4-disulfonic acid. 2. Nitration with displacement of sulfonic acid groups. | Sulfonation deactivates the ring, allowing for a more controlled nitration and preventing oxidative degradation. pharmacyinfoline.comstackexchange.com |

| Dilute HNO₃ followed by concentrated HNO₃ | Initial nitration with dilute acid followed by further nitration. | Can be difficult to control and may lead to lower yields and more byproducts. |

Methodologies for Introducing the 2,4,6-Trinitrophenyl Moiety

Once picric acid is synthesized, it is often converted to a more reactive derivative to facilitate its attachment to other molecules. A common strategy is the conversion of picric acid to picryl chloride (2,4,6-trinitrochlorobenzene). Picryl chloride is a valuable intermediate as the chlorine atom is highly activated towards nucleophilic aromatic substitution due to the presence of the three electron-withdrawing nitro groups.

The synthesis of picryl chloride from picric acid can be achieved by reacting it with a chlorinating agent. A well-established method involves the reaction of picric acid with phosphorus oxychloride (POCl₃). cdnsciencepub.comosti.gov In some procedures, picric acid is first reacted with a base, such as pyridine, to form pyridinium picrate. This salt is then treated with phosphorus oxychloride to yield picryl chloride. cdnsciencepub.comosti.govprepchem.comresearchgate.net This two-step process can offer high yields of the desired product. osti.gov

Interactive Table: Synthesis of Picryl Chloride from Picric Acid

| Reagents | Reaction Description | Yield |

| Phosphorus Oxychloride (POCl₃) and Pyridine | Picric acid is first converted to pyridinium picrate, which is then refluxed with POCl₃ in a solvent like benzene (B151609). cdnsciencepub.comprepchem.com | Can be up to 98-100%. cdnsciencepub.comresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Direct reaction of picric acid with PCl₅. | Can be lower yielding and the reaction can be vigorous. cdnsciencepub.com |

| Thionyl Chloride (SOCl₂) | Can be used as a solvent with PCl₅ to moderate the reaction. | Improved yields compared to PCl₅ alone. cdnsciencepub.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the dipicryl variant, is highly dependent on the meticulous optimization of reaction parameters. Key areas of focus include the selection of catalysts and reagents, the choice of solvent, and the precise control of the temperature. These factors collectively influence reaction kinetics, product yield, and purity.

Catalytic Systems and Reagent Selection in Oxadiazole Formation

The conversion of diacylhydrazines to 1,3,4-oxadiazoles is fundamentally a dehydration reaction. A variety of reagents and catalytic systems have been developed to facilitate this transformation, ranging from classical dehydrating agents to modern metal-based catalysts.

Classical Dehydrating Agents: Traditional methods frequently employ strong dehydrating agents to effect the cyclization. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and diphosphorus (B173284) pentoxide (P₂O₅) are effective but often require harsh reaction conditions and can generate significant waste. nih.govnih.gov For instance, syntheses using POCl₃ may involve refluxing the diacylhydrazide intermediate with the reagent, which acts as both the catalyst and solvent in some cases. nih.gov

Modern Catalytic Approaches: More recent advancements have focused on milder and more efficient catalytic systems. Metal-catalyzed reactions, particularly those involving copper, have shown significant promise. Copper catalysts, such as copper(II) triflate (Cu(OTf)₂) and copper(I) iodide, can facilitate the oxidative cyclization of precursor molecules under less stringent conditions. jchemrev.comorganic-chemistry.org One notable method is the copper-catalyzed dual oxidation of hydrazides and arylacetic acids, which proceeds in a dimethylformamide (DMF) solvent at 120 °C under an oxygen atmosphere, providing good yields. nih.govacs.org Iron-catalyzed systems, such as Fe(III)/TEMPO, have also been used for the oxidative cyclization of aroyl hydrazones, demonstrating broad functional-group tolerance. organic-chemistry.org

Alternative reagents for cyclization include iodine, which promotes a metal-free domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles via oxidative cleavage and cyclization. jchemrev.com Another innovative approach utilizes uronium coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) for the cyclodesulfurization of thiosemicarbazide precursors, offering mild reaction conditions and simple work-up procedures. luxembourg-bio.com

Table 1: Comparison of Selected Reagents for 2,5-Disubstituted-1,3,4-Oxadiazole Synthesis

| Reagent/Catalyst System | Precursor Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Diacylhydrazine | Reflux, often neat or in solvent | Effective, well-established | Harsh conditions, corrosive, waste generation |

| Diphosphorus Pentoxide (P₂O₅) | Diacylhydrazine | Reflux in Toluene | High yield, short reaction time | Heterogeneous, work-up can be difficult |

| Copper(I/II) Catalysts | Hydrazides, Acylhydrazones | 120°C in DMF, O₂ atmosphere | Milder conditions, good yields | Requires metal catalyst, potential contamination |

| Iodine (I₂) | Acylhydrazones | With K₂CO₃ | Metal-free, viable alternative | Stoichiometric oxidant required |

| TBTU | Thiosemicarbazide | 50°C in DMF | Mild conditions, easy work-up | Requires specific precursor |

Solvent Effects and Temperature Regimes in High-Yield Syntheses

The choice of solvent and the reaction temperature are critical parameters that must be optimized to maximize the yield and purity of this compound. The solvent not only dissolves the reactants but can also influence the reaction mechanism and rate.

Solvent Selection: A range of solvents have been successfully employed for the synthesis of 1,3,4-oxadiazoles. High-boiling aprotic polar solvents like dimethylformamide (DMF) are common, particularly in metal-catalyzed reactions, as they can facilitate the dissolution of reactants and stabilize charged intermediates. acs.org Toluene is another frequently used solvent, especially for classical dehydrations using reagents like P₂O₅, where it allows for azeotropic removal of water. nih.gov In some substitution reactions leading to oxadiazole precursors, acetonitrile (B52724) has been identified as the optimal solvent due to its aprotic polarity and relatively low boiling point, which simplifies product isolation. nih.gov For certain reactions, solvent-free conditions are possible, which aligns with green chemistry principles by reducing solvent waste. nih.gov

Temperature Control: Temperature plays a crucial role in overcoming the activation energy for the cyclodehydration step.

High-Temperature Methods: Traditional syntheses using POCl₃ or P₂O₅ often require elevated temperatures, typically refluxing at 70-120°C for several hours to drive the reaction to completion. nih.govnih.gov

Moderate-Temperature Methods: The optimization of substitution reactions for precursors has shown that temperatures in the range of 50–60 °C can provide excellent yields (up to 91%) while minimizing side reactions. nih.gov

Catalytic Methods: While some copper-catalyzed reactions are run at 120°C, acs.org the development of highly active catalysts aims to lower the required temperature, thereby reducing energy consumption and improving the safety profile, which is particularly important when synthesizing energetic materials.

Table 2: Influence of Solvent and Temperature on the Yield of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₂O₅ Dehydration | Toluene | Reflux (~111°C) | 1-3 | 80-97 |

| POCl₃ Dehydration | Neat / Solvent | 70 - Reflux | 1-4 | Variable |

| Cu-Catalyzed Oxidation | DMF | 120 | 4 | Good |

| Substitution (Precursor) | Acetonitrile | 50-60 | 12 | 91 |

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The synthesis of energetic materials like this compound is increasingly being scrutinized through the lens of green chemistry. wiley.com The goal is to develop protocols that are safer, more energy-efficient, and generate less hazardous waste compared to conventional methods. researchgate.netresearchgate.net

Several sustainable strategies are applicable to oxadiazole synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green technique that can dramatically reduce reaction times from hours to minutes and often increase product yields. jchemrev.commdpi.comnih.gov This is attributed to efficient and rapid heating of the reaction mixture.

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This method has been used to synthesize oxadiazole derivatives with high yields in shorter reaction times compared to conventional heating. mdpi.comnih.gov

Photocatalysis: Visible-light-mediated photoredox catalysis represents a mild and powerful tool for organic synthesis. diva-portal.org This approach can drive reactions at ambient temperature, using light as a clean energy source, which is highly advantageous for synthesizing thermally sensitive energetic compounds. mdpi.com

Mechanochemistry: Solvent-free synthesis via grinding is an environmentally benign alternative to traditional solvent-based methods. researchgate.net This technique minimizes waste and can lead to the formation of products in very short timeframes, sometimes within minutes. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry offers an inherently green method by replacing hazardous chemical oxidants or reductants with electrical potential. This approach is gaining traction in the field of energetic materials as a clean and controllable synthetic tool. acs.org

Use of Greener Reagents and Catalysts: The development of reusable catalysts, such as copper(II) oxide nanoparticles, and the replacement of toxic reagents with safer alternatives are central to sustainable synthesis. organic-chemistry.org Iodine-mediated reactions, for example, provide a transition-metal-free option for oxidative cyclization. jchemrev.com

Applying these principles to the synthesis of this compound could lead to the development of a manufacturing process that is not only more environmentally friendly but also inherently safer, by allowing for milder reaction conditions and reducing the use of harsh, corrosive reagents.

Theoretical and Computational Chemistry of 2,5 Dipicryl 1,3,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in providing a detailed picture of the electronic landscape of the DPO molecule. These methods offer insights into the molecular orbitals, charge distribution, and reactivity, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Investigations of Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of DPO. Calculations performed at the B3LYP/6-31G* level of theory have been utilized to optimize the molecule's geometry and analyze its electronic properties. dntb.gov.ua These studies reveal important information about the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For crystalline DPO, periodic band calculations using the DFT-GGA-RPBE method have determined the band gap (ΔEg) to be 1.33 eV. researchgate.net This relatively small gap suggests a higher sensitivity for the DPO molecule. researchgate.net

Analysis of the molecular orbitals indicates that intramolecular charge transfer occurs within the molecule. The distribution of the HOMO and LUMO across the molecular framework provides insights into the regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its decomposition mechanisms.

Table 1: Calculated Electronic Properties of 2,5-Dipicryl-1,3,4-oxadiazole

| Property | Value | Method | Source |

| Band Gap (ΔEg) | 1.33 eV | DFT-GGA-RPBE | researchgate.net |

Ab Initio Studies of Electron Density Distribution and Reactivity Descriptors

While DFT is a widely used method, ab initio calculations provide another layer of understanding of the electron density distribution and reactivity of DPO. These first-principles methods are crucial for accurately mapping the electron density and identifying key reactivity descriptors.

Studies on DPO have focused on the analysis of its molecular geometry, which is intrinsically linked to the electron density distribution. The molecule exhibits C2 symmetry, and the planarity of certain parts of the molecule, such as the 1,3,4-oxadiazole (B1194373) ring, suggests good conjugation properties. dntb.gov.ua The dihedral angles between the central oxadiazole ring and the attached picryl groups influence the extent of electronic delocalization. For instance, the dihedral angles for the nitro groups relative to the benzene (B151609) ring vary, with some being nearly coplanar (0.3°) while others are significantly twisted (25.7° and 37.3°). dntb.gov.ua These structural features, determined by the underlying electron density, are critical in governing the molecule's stability and intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of the DPO molecule are key determinants of its physical and chemical properties, including crystal packing and sensitivity.

Rotational Barriers of Picryl Groups and Intermolecular Interactions

The rotation of the two picryl groups attached to the central 1,3,4-oxadiazole ring represents the most significant conformational freedom in the DPO molecule. The energy barriers associated with this rotation dictate the accessible conformations and influence how the molecules interact with each other in the solid state.

Prediction of Crystal Packing and Stability from Computational Models

Computational modeling plays a vital role in predicting the crystal structure of energetic materials like DPO, which can be challenging to determine experimentally. Molecular mechanics (MM) methods, utilizing force fields such as Compass and Dreiding, have been employed to predict the molecular packing of DPO within the most probable space groups. researchgate.net

These predictions serve as a starting point for more accurate quantum mechanical calculations. Periodic band structure calculations based on DFT have been performed on these predicted crystal structures to assess their stability and electronic properties. researchgate.net The density of states (DOS) obtained from these calculations helps to identify the weakest bonds, which are likely to be the "trigger bonds" in the initiation of decomposition. For DPO, the C-O, C-NO2, and N-N bonds have been identified as potential trigger bonds based on these computational models. researchgate.net

Table 2: Predicted Crystal Packing Information for this compound

| Parameter | Details | Method | Source |

| Predicted Space Groups | P21/c, P-1, P212121, P21, Pbca, C2/c, Pna21 | Molecular Mechanics (Compass, Dreiding) | researchgate.net |

| Trigger Bonds | C-O, C-NO2, N-N | DFT-GGA-RPBE (DOS analysis) | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

As of the current literature, specific molecular dynamics (MD) simulations focusing on the dynamic behavior of this compound have not been extensively reported. MD simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials at an atomistic level. For energetic materials, MD can provide crucial insights into the initial stages of decomposition, the response to shock or thermal stimuli, and the dynamics of intermolecular interactions under various conditions. Such simulations could elucidate the mechanisms of hot spot formation and the propagation of chemical reactions in the condensed phase, offering a more complete understanding of the sensitivity and performance of DPO.

Thermal Stability Predictions from First Principles and Reaction Initiating Bonds

First-principles calculations are instrumental in predicting the thermal stability of energetic materials like DPO and identifying the chemical bonds most likely to break first during decomposition.

The thermal stability and pyrolysis mechanism of this compound have been theoretically investigated by calculating the bond dissociation energies (BDE). doi.org These calculations, performed at the unrestricted B3LYP/6-31G* level, are used to identify the weakest bonds in the molecule, which are considered the "trigger bonds" for initiating thermal decomposition. doi.org The analysis indicates that the initiation of the decomposition process is likely to occur through the cleavage of several specific bonds. doi.org

| Predicted Reaction Initiating Bonds in DPO |

|---|

| C–O bonds within the oxadiazole ring |

| C–NO2 bonds connecting the nitro groups to the phenyl rings |

| N–N bonds within the oxadiazole ring |

Prediction of Spectroscopic Signatures from Computational Models

Computational models allow for the simulation of various spectroscopic signatures, providing a theoretical reference for experimental characterization.

Infrared (IR) Spectrum: Theoretical studies have produced a simulated and assigned infrared spectrum for this compound. doi.org This was achieved using the DFT-B3LYP/6-31G* method, which is noted for providing reasonable and reliable infrared vibrational frequencies for such molecules. doi.org

While computational methods for predicting ¹H and ¹³C NMR chemical shifts have been applied to various 2-aryl-1,3,4-oxadiazoles, specific theoretical studies detailing the predicted NMR chemical shifts for this compound were not identified in the available research. researchgate.net

Mentioned Compounds

| Compound Name |

|---|

| This compound (DPO) |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,5 Dipicryl 1,3,4 Oxadiazole

High-Resolution X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the arrangement of molecules within a crystal lattice. For energetic materials like DPO, this information is vital as crystal packing significantly influences density and sensitivity.

While an experimental single-crystal X-ray structure for 2,5-Dipicryl-1,3,4-oxadiazole is not prominently available in the surveyed literature, significant insights have been gained through computational crystal engineering. Molecular mechanics (MM) methods, utilizing Compass and Dreiding force fields, have been employed to predict the molecular packing of DPO. researchgate.net These computational studies explored the most probable crystal structures within seven common space groups for organic molecules: P2(1)/c, P-1, P2(1)2(1)2(1), P2(1), Pbca, C2/c, and Pna2(1). researchgate.net Such predictive studies are instrumental in understanding the potential intermolecular interactions that govern the crystal lattice, including van der Waals forces and potential, albeit weak, hydrogen bonds involving the nitro groups and the oxadiazole ring.

| Parameter | DPO (Predicted) researchgate.net | TKX-55 (Experimental) researchgate.net |

|---|---|---|

| Formula | C14H4N8O13 | C16H4N10O14 |

| System | Monoclinic, Orthorhombic (most probable) | Monoclinic |

| Space Group | P2(1)/c, P-1, P2(1)2(1)2(1), etc. | P2(1)/c |

| Key Interactions | van der Waals, electrostatic | Extensive π-π stacking, O···C/N short contacts |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for energetic materials as different polymorphs can exhibit vastly different sensitivities and detonation properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules, can be used to tailor these properties.

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound reported in the reviewed scientific literature. Research in this area would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis by techniques like X-ray diffraction to identify any new crystalline forms. Such studies would be valuable for discovering potentially more stable or less sensitive forms of DPO.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of compounds. For DPO, these spectra are expected to be dominated by the characteristic vibrations of the nitro (NO₂) groups, the aromatic rings, and the 1,3,4-oxadiazole (B1194373) core.

Nitro Group Vibrations : Strong absorption bands corresponding to the asymmetric (ν_as_) and symmetric (ν_s_) stretching of the NO₂ groups are the most prominent features.

Aromatic Ring Vibrations : Bands related to C-H stretching, C=C stretching, and ring deformation modes of the trinitrophenyl rings are present.

Oxadiazole Ring Vibrations : Characteristic stretching (ν C=N, ν C-O-C) and deformation modes of the 1,3,4-oxadiazole ring provide a fingerprint for the heterocyclic core.

To accurately assign the observed vibrational bands to specific molecular motions, experimental spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). nahrainuniv.edu.iq This approach involves optimizing the molecular geometry and calculating the vibrational frequencies and intensities computationally. The calculated spectrum can then be compared to the experimental one, allowing for a definitive assignment of each band. For TKX-55, DFT calculations were used to support the assignment of its IR and Raman spectra, confirming the frequencies for the nitro group stretches and the complex fingerprint region associated with the coupled aromatic and oxadiazole ring systems. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | IR, Raman |

| 1614 | Aromatic C=C Stretch | IR, Raman |

| 1543 | Asymmetric NO₂ Stretch (ν_as_) | IR, Raman |

| 1345 | Symmetric NO₂ Stretch (ν_s_) | IR, Raman |

| 1074 | Oxadiazole Ring Breathing | Raman |

| 925 | Aromatic Ring Breathing | Raman |

| 828 | NO₂ Deformation (Scissoring) | IR |

In-situ spectroscopy involves monitoring a chemical or physical process as it occurs in real-time. Techniques like in-situ FT-IR or Raman spectroscopy could be applied to study the thermal decomposition of DPO, providing valuable mechanistic information by identifying transient intermediates and final products. These methods are also powerful for monitoring the synthesis process, ensuring reaction completion and purity. However, specific studies applying in-situ spectroscopic monitoring to the transformations of DPO have not been identified in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Studies

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule. For DPO, ¹H, ¹³C, and ¹⁵N NMR would provide complementary information. Due to its C₂ symmetry, the NMR spectra of DPO are expected to be relatively simple.

Again, while specific NMR data for DPO is scarce, the reported spectra for the dimer TKX-55 offer a reliable proxy for the chemical shifts of the picryl moiety. nih.gov

¹H NMR : The spectrum of DPO is expected to show a single singlet in the aromatic region (around 9.0-9.5 ppm) corresponding to the two equivalent protons on the picryl rings.

¹³C NMR : The spectrum would show distinct signals for the carbons of the oxadiazole ring and the picryl ring. The carbons of the oxadiazole ring (C=N) typically appear in the 160-165 ppm range. nih.govresearchgate.netmdpi.com The picryl ring would show four distinct signals: one for the carbon attached to the oxadiazole, two for the carbons bearing nitro groups, and one for the carbon bearing the hydrogen atom.

¹⁵N NMR : This technique would be highly informative for probing the electronic environment of the eight nitrogen atoms in DPO. Separate signals would be expected for the nitrogens in the oxadiazole ring and the nitro groups, providing insight into the electron distribution within the energetic functional groups.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 9.37 | Aromatic C-H of picryl ring |

| ¹³C | 162.3 | C=N of oxadiazole ring |

| ¹³C | 148.8 | C-NO₂ of picryl ring |

| ¹³C | 126.1 | C-H of picryl ring |

| ¹³C | 121.7 | C-(oxadiazole) of picryl ring |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Distribution

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For energetic compounds like this compound, MS provides critical information about its stability and decomposition mechanisms.

Studies on various 2,5-disubstituted-1,3,4-oxadiazoles have shown that the fragmentation is heavily influenced by the nature of the substituents. core.ac.ukresearchgate.net The presence of multiple nitro groups in this compound would be expected to dominate its fragmentation, likely involving the loss of nitro (NO₂) and nitroso (NO) groups.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. mdpi.comresearchgate.net For this compound (C₁₄H₄N₈O₁₃), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass, thereby distinguishing it from other potential isobaric compounds.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

| C₁₄H₄N₈O₁₃ | 507.9878 | [M+H]⁺ |

| C₁₄H₃N₈O₁₃ | 506.9800 | [M-H]⁻ |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This multi-stage analysis provides detailed structural information by establishing relationships between fragment ions and their precursors. researchgate.net

For this compound, an MS/MS experiment would involve:

Isolation: Selecting the molecular ion (e.g., [M+H]⁺).

Fragmentation: Inducing fragmentation of the isolated ion through collision-induced dissociation (CID).

Analysis: Recording the mass spectrum of the resulting fragment ions.

The resulting spectrum would reveal characteristic fragmentation pathways, such as the sequential loss of nitro groups from the picryl rings and potential cleavage of the central oxadiazole ring. This data is invaluable for confirming the connectivity of the molecule and understanding its gas-phase decomposition. core.ac.uk

Reactivity, Reaction Mechanisms, and Degradation Pathways of 2,5 Dipicryl 1,3,4 Oxadiazole

Nucleophilic and Electrophilic Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an aromatic heterocycle whose reactivity is influenced by the presence of two nitrogen atoms and an oxygen atom. In general, the carbon atoms at the 2 and 5 positions of the 1,3,4-oxadiazole ring are electron-deficient and thus serve as electrophilic sites susceptible to nucleophilic attack. researchgate.net Conversely, the nitrogen atoms possess lone pairs of electrons and act as nucleophilic centers. researchgate.net

In the specific case of DPO, the two picryl (2,4,6-trinitrophenyl) groups are powerful electron-withdrawing moieties. This electronic effect significantly enhances the electrophilic character of the C2 and C5 carbons of the oxadiazole ring, making them highly susceptible to attack by nucleophiles. Conversely, the same effect diminishes the nucleophilicity of the ring's nitrogen atoms. Electrophilic substitution on the oxadiazole ring itself is generally difficult due to the relatively low electron density on the carbon atoms. researchgate.net

The 1,3,4-oxadiazole ring is known for its high chemical and thermal stability. researchgate.net While some substituted 1,3,4-oxadiazoles can undergo ring-opening reactions, often under harsh conditions such as strong acids or bases which can promote decomposition, specific studies detailing the ring-opening reactions and subsequent transformations initiated by chemical reagents for 2,5-Dipicryl-1,3,4-oxadiazole are not extensively detailed in the surveyed literature. The compound's notable thermal stability suggests a robust ring system that resists facile cleavage under typical reaction conditions. rsc.org

The picryl groups attached to the oxadiazole ring are quintessential examples of activated aromatic systems for nucleophilic aromatic substitution (SNAr). The presence of three strongly electron-withdrawing nitro groups creates a significant electron deficiency on the aromatic ring carbons, particularly those ortho and para to the nitro groups. This activation facilitates the attack by nucleophiles and displacement of a leaving group, typically a nitro group. While specific examples of SNAr reactions performed directly on the DPO molecule were not detailed in the available literature, this reactivity is a fundamental and expected characteristic of its picryl moieties. In contrast, electrophilic substitution reactions on the picryl rings are considered highly unlikely due to the extreme deactivation imparted by the three nitro groups.

Synthesis and Characterization of 2,5 Dipicryl 1,3,4 Oxadiazole Derivatives and Analogues

Systematic Modification of the Picryl Moiety

The picryl group (2,4,6-trinitrophenyl) is a powerful explosophore, and its modification is a key strategy for developing new energetic materials. By introducing different functional groups to the aromatic ring or replacing the entire moiety, researchers can manipulate the electronic and steric properties of the molecule, thereby influencing its performance and stability.

Introduction of Electron-Withdrawing/Donating Groups and Their Impact on Properties

The reactivity and stability of energetic compounds are significantly influenced by the electronic effects of their constituent functional groups. studypug.com Electron-withdrawing groups (EWGs), such as nitro groups (NO₂), reduce the electron density of the aromatic ring they are attached to, making the molecule more electron-deficient. youtube.comucalgary.ca This can increase the detonation performance but may also impact sensitivity. Conversely, electron-donating groups (EDGs), such as amino groups (NH₂), increase the electron density, which can enhance thermal stability. studypug.comucalgary.ca

The table below summarizes the general effects of these groups on the properties of aromatic energetic compounds.

| Group Type | Example | Effect on Aromatic Ring | Impact on Energetic Properties |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | Decreases electron density (activates for nucleophilic attack) | Generally increases detonation performance; can affect sensitivity. |

| Electron-Donating Group (EDG) | -NH₂ (Amino) | Increases electron density (activates for electrophilic attack) | Generally increases thermal stability and reduces sensitivity. |

Exploration of Other Highly Nitrated Aromatic Substituents

Beyond simple substitution on the picryl ring, another avenue of research involves replacing the entire picryl moiety with other highly nitrated aromatic systems. rsc.org The goal is to retain or improve upon the high energy content and density conferred by the picryl group while potentially enhancing stability or reducing sensitivity.

Various nitrogen-containing heterocyclic rings, which have a high heat of formation, are excellent candidates for this purpose. mdpi.com Examples of such substituents that could replace the picryl group include:

Nitrated Pyrazoles : These compounds are known for their high nitrogen content, thermal stability, and good detonation performance. mdpi.com

Nitrated Triazoles : These heterocycles are also extensively studied as backbones for high-nitrogen energetic materials. purdue.edu

Nitrated Furazans and Furoxans : These five-membered rings are common building blocks in the synthesis of high-performance energetic materials. chemistry-chemists.com

New energetic derivatives have been synthesized by reacting 2,4,6-trinitrobenzaldehyde (B1619841) with compounds rich in nitrogen, demonstrating a strategy to incorporate the picryl functionality into different molecular architectures. rsc.org These resulting compounds exhibit high heats of formation and calculated detonation velocities ranging from 7417 to 8271 m·s⁻¹ and pressures from 21.8 to 31.1 GPa. rsc.org

Heterocyclic Ring Modifications and Isosteric Replacements

Isosteric replacement, where one functional group or ring system is replaced by another with similar steric and electronic properties, is a powerful tool in materials design. In the context of 2,5-Dipicryl-1,3,4-oxadiazole, modifying or replacing the central 1,3,4-oxadiazole (B1194373) ring can lead to new families of energetic materials with distinct properties. osti.gov

Exploration of Other Five-Membered Heterocycles (e.g., Thiadiazoles, Furazans)

1,3,4-Thiadiazoles : Replacing the oxygen atom of the oxadiazole with a sulfur atom yields a thiadiazole. A series of energetic materials comprising 1,3,4-thiadiazole (B1197879) and furazan (B8792606) rings linked by C-C bonds has been designed and synthesized. acs.org These compounds demonstrate detonation velocities between 7,700 and 7,900 m·s⁻¹ and pressures between 26 and 28 GPa, positioning them between the performance of TNT and TATB. acs.org One particularly promising derivative combines high performance with excellent thermal stability (decomposition at 271 °C) and insensitivity to friction. acs.org

Furazans (1,2,5-Oxadiazoles) : Furazans are a well-established class of energetic heterocycles. nih.gov They are frequently combined with other rings to create high-performance materials. researchgate.net For instance, compounds linking a nitroaminofurazan with a 1,3,4-oxadiazole ring have been synthesized and show detonation performances comparable to RDX. rsc.org

Triazoles : The combination of furazan and triazole rings has led to energetic compounds with high thermal stability and low sensitivity. bit.edu.cn One such compound shows a high decomposition temperature of 324 °C and insensitivity to impact and friction, making it a potential heat-resistant explosive. bit.edu.cn

Structure-Reactivity and Structure-Energetic Relationships in Analogues

The relationship between a molecule's structure and its energetic properties is fundamental to the design of new explosives. osti.gov Computational and experimental studies aim to elucidate how changes in the heterocyclic core affect detonation performance, stability, and sensitivity. The arrangement of heterocyclic rings and the attachment of functional groups are defining factors for the properties of organic energetic materials. osti.gov

In analogues of this compound, replacing the central ring alters key parameters such as heat of formation, density, oxygen balance, and intermolecular interactions. For example, the crystal stacking in a series of furazan-triazole compounds was shown to have significant implications for molecular stability. bit.edu.cn Similarly, understanding the weak intermolecular interactions within the crystal structure of heterocyclic energetic compounds is crucial, as these interactions can be tuned to modify the material's properties. mdpi.com

The table below presents data for energetic materials based on different heterocyclic cores, illustrating the structure-energetic relationships.

| Compound/Family | Heterocyclic Cores | Detonation Velocity (D) | Detonation Pressure (P) | Thermal Stability (Td) | Reference |

| Azo-bridged Derivative 5 | 1,3,4-Thiadiazole, Furazan | 7,900 m·s⁻¹ | 28 GPa | 271 °C | acs.org |

| Furazan-Triazole Derivative 3b | Furazan, Triazole | 9,114 m·s⁻¹ | 35.8 GPa | 226 °C | bit.edu.cn |

| Nitroaminofurazan/Oxadiazole Derivatives | Furazan, 1,3,4-Oxadiazole | Comparable to RDX | Comparable to RDX | Good thermal stabilities | rsc.org |

| Diazonium Ylide 5 | 1,2,4-Triazole, 1,3,4-Oxadiazole | 8,450 m·s⁻¹ | 31.6 GPa | 120.9 °C | nih.gov |

Co-crystallization and Salt Formation Strategies for Property Tuning

Beyond covalent modifications, the properties of energetic materials can be fine-tuned through non-covalent strategies such as forming energetic salts or co-crystals. These approaches modify the crystal packing, density, and intermolecular interactions without altering the chemical structure of the energetic molecule itself.

Energetic salts offer several advantages over neutral molecular compounds, including higher densities, greater heats of formation, and lower vapor pressures. rsc.org A key challenge in developing high-energy-density materials (HEDMs) is balancing high performance with low sensitivity, a goal that can be addressed through salt formation. rsc.org By carefully selecting acidic or basic sites on an energetic molecule, it can be paired with a suitable counter-ion to form a salt with improved properties. For example, a series of energetic salts derived from a triazinone cation exhibited excellent thermal stability (Td ≥ 185 °C) and superior detonation performance, with one compound surpassing the performance of RDX while having favorable mechanical sensitivity. rsc.org

Co-crystallization involves combining two or more different neutral molecules in a single crystal lattice. This technique can be used to improve the physicochemical properties of an energetic material, such as increasing its density or reducing its sensitivity. The formation of extensive hydrogen bonds is a key factor in the success of both salt formation and co-crystallization strategies for creating insensitive high-performance materials. rsc.org These approaches provide a versatile platform for the rational design of next-generation energetic materials with tailored properties. rsc.orgresearchgate.net

Future Research Directions and Unanswered Questions Regarding 2,5 Dipicryl 1,3,4 Oxadiazole

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future research will likely focus on developing more efficient and environmentally benign synthetic pathways for DPO and related polynitroaromatic compounds. A primary goal is to improve the atom economy, a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. cdn-website.comacs.orgwikipedia.org Traditional synthetic methods for energetic materials often involve harsh conditions and the use of hazardous reagents, leading to significant waste.

Prospective research could explore novel catalytic systems to make the synthesis process more energy-efficient and reduce by-products. jk-sci.com The application of green chemistry principles could lead to syntheses that minimize waste at the molecular level. cdn-website.comskpharmteco.com Alternative, environmentally friendly methods, such as mechanochemical synthesis, which avoids bulk solvents, could offer a more sustainable approach to producing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Furthermore, investigating biocatalysis and the use of bacterial nitroreductases could open pathways for more sustainable production or transformation of polynitroaromatic compounds. oup.comnih.gov The development of synthesis routes using safer, commercially available reagents would also be a significant advancement, particularly for any potential large-scale applications. openmedicinalchemistryjournal.com

| Synthetic Approach | Potential Advantage | Relevant Green Chemistry Principle |

| Catalytic Systems | Increased efficiency, lower energy consumption, reduced waste. | Catalysis |

| Mechanochemistry | Reduced or eliminated use of hazardous solvents. | Safer Solvents & Auxiliaries |

| Biocatalysis | Use of renewable feedstocks, milder reaction conditions. | Use of Renewable Feedstocks |

| Flow Chemistry | Improved safety for hazardous reactions, better heat control. europa.eu | Inherently Safer Chemistry |

Deeper Understanding of Structure-Performance Relationships at the Molecular Level for Energetic Behavior

A crucial area for future research is the continued elucidation of the relationship between the molecular structure of DPO and its energetic performance and sensitivity. While theoretical studies have provided insights into DPO's molecular geometry, electronic structure, and thermal stability, a more profound understanding is necessary for the rational design of new materials. Computational chemistry and molecular modeling are powerful tools in this endeavor.

Future work should leverage high-throughput quantum calculations and advanced computational methods to explore how variations in crystal structure and molecular arrangement impact key properties like detonation velocity and impact sensitivity. researchgate.netsoton.ac.uk Understanding the pyrolysis mechanism and the initial steps of decomposition at the molecular level is essential for predicting stability and sensitivity. Investigating the role of intermolecular interactions, such as π-π stacking, and their influence on crystal packing can provide critical insights. The inherent dangers of synthesizing and testing energetic materials make computational prediction of structure and properties a vital step in minimizing unnecessary experimentation. soton.ac.uk By accurately modeling the behavior of DPO, researchers can establish more precise structure-property-performance (S-P-P) linkages, guiding the design of next-generation energetic materials with an optimal balance of energy and safety. arxiv.org

Exploration of New Application Domains in Advanced Materials Science

While DPO is primarily known for its energetic properties, future research could uncover novel applications in other areas of materials science. The 1,3,4-oxadiazole (B1194373) core is a component in various functional materials, including those with specific optical properties. Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and investigated for their fluorescence and potential use as cell staining agents. nih.govresearchgate.net

Given its highly conjugated electronic structure, DPO may possess unique photophysical characteristics. Future investigations could focus on characterizing its absorption and fluorescence emission spectra. nih.gov This could lead to its use in specialized sensors or as a component in optical materials where high thermal stability is a requirement. Exploring these properties could open up new, non-traditional applications for DPO and related compounds, expanding their utility beyond the energetic materials field.

| Potential Application Area | Key Property of DPO | Research Focus |

| Optical Sensors | Potential fluorescence, high thermal stability. | Characterization of photophysical properties. |

| Heat-Resistant Polymers | High thermal stability of the oxadiazole ring. mdpi.com | Incorporation into polymer backbones. |

| Advanced Dyes | Conjugated electronic system. | Investigation of chromophoric properties. |

Integration of Machine Learning and Artificial Intelligence in the Design and Discovery of Related Compounds

Future research should focus on building robust ML models to predict key performance metrics such as density, heat of formation, detonation velocity, and sensitivity for DPO derivatives. researchgate.netrsc.org These models can rapidly screen vast virtual libraries of candidate molecules, identifying those with the most promising balance of properties for further investigation. acs.org AI can also assist in "inverse design," where the desired properties are specified, and the AI proposes molecular structures that are likely to exhibit them. arxiv.org The application of AI and ML offers a powerful strategy to explore the vast chemical space around the DPO scaffold, leading to the efficient and rational design of new high-performance materials. mdpi.com

Challenges and Opportunities in Scale-up and Industrial Relevance (from a research perspective)

Translating a laboratory-scale synthesis to a larger, pilot-plant scale presents significant challenges, particularly for energetic materials like DPO. researchgate.net Safety is the paramount concern, as reactions that are manageable on a small scale can become extremely dangerous when scaled up due to issues with heat management and potential for thermal runaways. europa.euchemtek.co.in Future research must address these challenges to consider any potential for larger-scale production.

One major opportunity lies in the adoption of advanced manufacturing technologies such as flow chemistry. europa.eu Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, and the small reaction volume at any given time greatly enhances safety. europa.eu This approach can also improve product purity and reproducibility. europa.eu However, transposing traditional batch syntheses to flow systems can be complex and requires significant re-optimization. europa.eu Research into the kinetics and thermodynamics of DPO synthesis is crucial for designing a safe and efficient scaled-up process. Addressing issues such as the handling of hazardous raw materials and intermediates, waste disposal, and ensuring process robustness are critical research questions that need to be answered to bridge the gap between laboratory discovery and any potential industrial relevance. researchgate.netchemtek.co.in

Q & A

What are the established synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles, and how do reaction conditions influence yield?

Basic

The most common method involves cyclization of diacylhydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) or H₃PO₄/P₂O₅. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole is synthesized via cyclization of 4-nitrobenzoic acid hydrazide derivatives under acidic conditions . Solvent choice (e.g., DMSO for reflux) and reaction time (18–24 hours) critically affect yields, typically ranging from 60% to 75% .

Advanced

Optimization strategies include using microwave-assisted synthesis to reduce reaction times or alternative reducing agents like Zn/CaCl₂ for post-cyclization modifications (e.g., nitro-to-amine reduction). Computational modeling of reaction pathways can identify energy barriers, aiding in catalyst selection .

How can structural ambiguities in 2,5-dipicryl derivatives be resolved using spectroscopic and crystallographic methods?

Basic

¹H/¹³C NMR and IR spectroscopy are standard for confirming substituent positions and ring formation. For example, ¹H-NMR peaks at δ 7.85–8.05 ppm indicate aromatic protons in 2,5-diphenyl derivatives, while IR absorption near 1600 cm⁻¹ confirms C=N stretching .

Advanced

Single-crystal X-ray diffraction provides definitive proof of regiochemistry and packing modes. In coordination polymers, Hg(II) complexes of 2,5-bis(4-pyridyl)oxadiazole exhibit distinct bond angles (e.g., N–Hg–N ~170°), validated via crystallography .

What methodologies are used to correlate substituent effects with biological activity in 2,5-dipicryl oxadiazoles?

Basic

Structure-activity relationship (SAR) studies rely on systematic substitution at the 2- and 5-positions. For instance, electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) compared to electron-donating groups (–OCH₃) .

Advanced

QSAR models incorporating Hammett constants (σ) and molecular docking (e.g., binding to Mycobacterium tuberculosis enoyl-ACP reductase) predict bioactivity. Derivatives with 4-chlorophenyl substituents show higher docking scores (−9.2 kcal/mol) due to hydrophobic interactions .

How do computational studies address thermodynamic stability and electronic properties of 2,5-dipicryl oxadiazoles?

Basic

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Vibrational spectra simulations match experimental IR data, confirming modes like ring deformation at 750 cm⁻¹ .

Advanced

Periodic band structure calculations reveal that nitro-substituted derivatives exhibit lower band gaps (3.2 eV) and higher sensitivity to mechanical stress, correlating with explosive potential. MD simulations assess thermal stability up to 300°C .

What experimental discrepancies exist in reported biological activities, and how can they be mitigated?

Advanced

Discrepancies in IC₅₀ values (e.g., 2–25 µM for anticancer activity) arise from assay variations (MTT vs. SRB assays) or cell line specificity. Standardized protocols (e.g., NCI-60 panel screening) and metabolic stability testing (microsomal half-life >60 mins) improve reproducibility .

How are 2,5-dipicryl oxadiazoles utilized in materials science, particularly in coordination polymers?

Advanced

The oxadiazole core acts as a rigid spacer in Ag(I) or Hg(II) coordination polymers. For example, [Ag(L2)]ₙ (L2 = 2,5-bis(4-pyridyl)oxadiazole) forms 1D chains with luminescent properties, characterized by emission at 450 nm (λₑₓ = 350 nm) .

What strategies enhance the optical properties of 2,5-dipicryl oxadiazoles for photonic applications?

Advanced

Introducing push-pull substituents (e.g., 4-(2-arylvinyl)phenyl) via Wittig-Horner reactions extends conjugation, enabling two-photon absorption (δ ~800 GM) and fluorescence (λₑₘ = 550 nm) for OLEDs or bioimaging .

How can stability issues in oxadiazole-based compounds under ambient conditions be addressed?

Advanced

Encapsulation in polymeric matrices (e.g., PMMA) reduces hydrolysis susceptibility. Accelerated aging tests (40°C, 75% RH) combined with HPLC monitoring quantify degradation pathways, guiding formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.